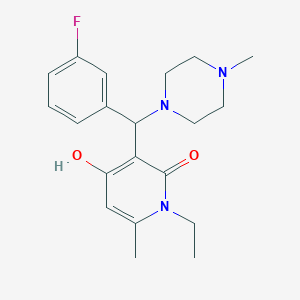

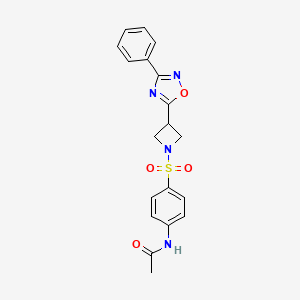

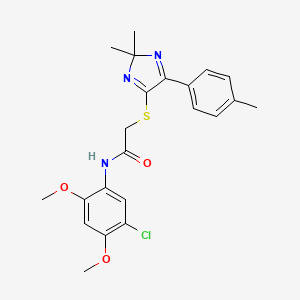

![molecular formula C21H25N7O B2923656 3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 1396800-24-0](/img/structure/B2923656.png)

3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Indazoles, on the other hand, are bicyclic compounds consisting of two nitrogen atoms in a benzene ring fused to a pyrazole ring.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis

1,2,4-Triazoles have a five-membered aromatic azole chain, with a molecular formula of C2H3N3 . They are a central structural component in a number of drug classes .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. For example, they can be alkylated at the N-1 position or undergo nucleophilic substitution reactions at the C-5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 1,2,4-triazoles, these properties can vary widely depending on the substituents attached to the triazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Docking Studies

Compounds containing the piperazin-1-yl-1H-indazole framework are significant in medicinal chemistry. A study highlighted the synthesis of a novel compound with a similar structural motif, emphasizing its potential in drug development. This research outlines a simple and efficient synthetic route, characterized by spectral analysis, and presents docking studies, underscoring the compound's relevance in understanding interactions with biological targets (Balaraju et al., 2019).

Reactivity and Adsorption Behavior

The reactivity properties and adsorption behavior of triazole derivatives have been explored through DFT and MD simulation studies. These investigations provide insights into the molecule's local reactive properties, stability indicators, and interaction sites, which are critical for pharmaceutical applications (Al-Ghulikah et al., 2021).

Inhibitors of Soluble Epoxide Hydrolase

Research on 1,3,5-triazin-ylpiperidine-4-carboxamide derivatives, closely related to the compound , has led to the identification of potent inhibitors of soluble epoxide hydrolase. These findings underscore the critical role of the triazine heterocycle and phenyl group substitution in enhancing biological activity and selectivity, vital for developing therapeutic agents (Thalji et al., 2013).

Design and Synthesis for Pharmacological Evaluation

The design and synthesis of novel derivatives featuring the piperazine moiety have been extensively studied for their pharmacological potential. These efforts include evaluating antidepressant and antianxiety activities, indicating the structural versatility and relevance of such compounds in discovering new therapeutic agents (Kumar et al., 2017).

Antimicrobial and Antifungal Agents

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of triazole derivatives, emphasizing the significance of the piperazine carboxamide structure in contributing to bioactive profiles against various bacterial and fungal strains. This research avenue demonstrates the compound's applicability in addressing resistant microbial infections and the development of new antimicrobial agents (Jadhav et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c29-21(20-17-8-4-5-9-18(17)23-25-20)27-12-10-26(11-13-27)14-19-24-22-15-28(19)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWCBISPMHOHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)CC4=NN=CN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

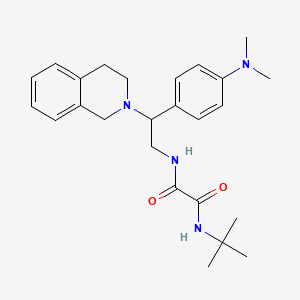

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)

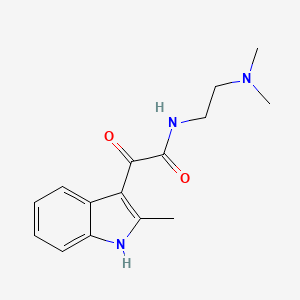

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)

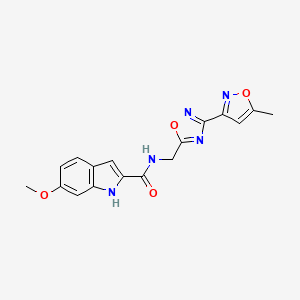

![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2923593.png)